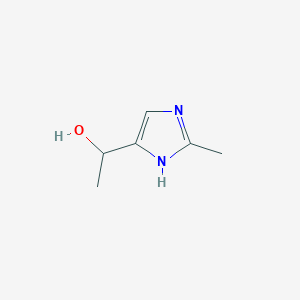

1-Hydroxyethyl-2-methylimidazole

Description

Significance of Imidazole (B134444) Scaffolds in Contemporary Chemical Research

The imidazole nucleus is a fundamental building block in the realm of organic and medicinal chemistry. ajrconline.orgnih.gov First synthesized in the 19th century, its aromatic nature and the presence of two nitrogen atoms at positions 1 and 3 endow it with a unique set of properties. ijsrtjournal.comnumberanalytics.com These include the ability to act as both a hydrogen bond donor and acceptor, high stability, and water solubility. ijsrtjournal.comnih.gov This versatility allows imidazole-containing molecules to interact with a wide range of biological targets, such as enzymes and receptors. ajrconline.orgresearchgate.net

The significance of the imidazole scaffold is underscored by its presence in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine. nih.gov This has led to its widespread use in the design and synthesis of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgijsrtjournal.com Researchers continue to explore new synthetic methodologies to modify the imidazole core, aiming to enhance its bioactivity and optimize its properties for various applications. ajrconline.org

Rationale for N-Hydroxyethyl Functionalization in Imidazole Derivatives

The introduction of a hydroxyethyl (B10761427) group at the N-1 position of the imidazole ring, a process known as N-hydroxyethyl functionalization, is a key chemical modification. This functionalization can significantly alter the physicochemical properties of the parent imidazole molecule. The hydroxyl group introduces a site for further chemical reactions and can enhance water solubility and the ability to form hydrogen bonds.

This modification is particularly relevant in the context of developing new chemical entities with specific functionalities. For instance, N-functionalized imidazoles are widely used as precursors for imidazolium-based ionic liquids. researchgate.net The nature of the substituent on the nitrogen atom can influence the resulting properties of these materials. researchgate.net

Overview of Academic Research Trajectories for 1-Hydroxyethyl-2-methylimidazole and Related Chemical Architectures

Academic research on this compound and its derivatives has followed several key trajectories. A significant area of investigation has been its synthesis and the development of efficient production methods. chemicalbook.com Furthermore, its role as a precursor in the synthesis of more complex molecules, particularly nitroimidazole derivatives, has been a major focus. wikipedia.orgresearchgate.net

For example, the hydrochloride of this compound is related to the anti-leptospira drug metazolol. Additionally, its nitro-substituted derivative, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, is a well-known compound with applications in treating anaerobic bacterial and protozoal infections. researchgate.netpharmacompass.com Research has also explored the synthesis and properties of related structures, such as 1-(2-hydroxyethyl)-2-methyl-5-aminoimidazole, a reduction product of metronidazole. nih.govnih.gov These research efforts highlight the importance of this compound as a versatile building block in the creation of various functional chemical compounds.

Chemical Properties and Synthesis

The compound this compound is a solid at room temperature with a melting point ranging from 63-65 °C. It has a boiling point of 130-133 °C at a pressure of 0.15-0.25 Torr.

A documented synthesis method for this compound involves the reaction of 2-methylimidazole (B133640) with ethylene (B1197577) carbonate. Another common laboratory and industrial synthesis route is the reaction of 2-methylimidazole with 2-chloroethanol. A detailed synthetic procedure involves reacting 2-methylimidazole with ethanol (B145695) and nitroethane, followed by a series of purification steps including dissolution, crystallization, and drying to yield the final product. chemicalbook.com

The table below summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 1615-15-2 |

| Molecular Formula | C6H10N2O |

| Molecular Weight | 126.16 g/mol |

| Melting Point | 63-65 °C |

| Boiling Point | 130-133 °C (at 0.15-0.25 Torr) |

| Density | 1.12 g/cm³ (Predicted) |

Research Findings and Applications

Research has primarily focused on the utility of this compound as a key intermediate in the synthesis of other functional compounds. For instance, it serves as a precursor for the synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole methylsulfonate through a reaction with methanesulfonyl chloride. prepchem.com

Furthermore, its nitro derivative, metronidazole, is a widely used antibiotic and antiprotozoal agent. wikipedia.org The study of the reduction products of metronidazole, such as 1-(2-hydroxyethyl)-2-methyl-5-aminoimidazole, provides insights into its metabolic pathways and potential new derivatives. nih.gov The table below presents some of the related chemical architectures that have been synthesized from or are related to this compound.

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole | 443-48-1 | C6H9N3O3 | Active pharmaceutical ingredient |

| 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole | 84145-87-9 | C6H11N3O | Metronidazole reduction product |

| 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | 4812-40-2 | C6H9N3O4 | Metronidazole metabolite |

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

1-(2-methyl-1H-imidazol-5-yl)ethanol |

InChI |

InChI=1S/C6H10N2O/c1-4(9)6-3-7-5(2)8-6/h3-4,9H,1-2H3,(H,7,8) |

InChI Key |

LUAYHGZTYDWJFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1)C(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 1-Hydroxyethyl-2-methylimidazole

The regioselective synthesis of this compound is a critical process, as the position of the hydroxyethyl (B10761427) group on the imidazole (B134444) ring dictates the final properties and reactivity of the molecule. Chemists have developed several strategies to control this substitution, primarily at the N-1 position.

Quaternization Reactions of Imidazole Precursors

Quaternization is a fundamental reaction in imidazole chemistry wherein the nitrogen atom of the imidazole ring acts as a nucleophile, attacking an electrophilic reagent to form a quaternary imidazolium (B1220033) salt. nih.govmdpi.com This process is a potential pathway for the synthesis of N-substituted imidazoles. In the context of this compound, this would involve reacting the 2-methylimidazole (B133640) precursor with a suitable reagent containing a hydroxyethyl group, such as a halo-alcohol like 2-chloroethanol. The reaction leads to the formation of a 1-(2-hydroxyethyl)-2-methyl-3-alkylimidazolium halide. nih.govnih.gov The formation of these quaternary salts is influenced by factors like the nature of the solvent, temperature, and the specific reactants used. mdpi.com While this method creates an imidazolium salt rather than the target neutral molecule directly, it represents a valid synthetic strategy in the broader family of imidazole modifications.

Alkylation Strategies for N-Substitution

Direct N-alkylation is a more common and straightforward approach for the synthesis of this compound. This strategy involves the direct attachment of the 2-hydroxyethyl group to a nitrogen atom of the 2-methylimidazole ring. The regioselectivity of this reaction is crucial, as alkylation can potentially occur at either of the two nitrogen atoms. However, the N-1 substituted product is typically the major product.

Common alkylation strategies employ an alkylating agent in the presence of a base. researchgate.netgoogle.com For instance, 2-methylimidazole can be treated with an alkyl halide, such as 2-chloroethanol, in a solvent like dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydroxide. researchgate.netgoogle.com Another effective method involves the reaction of 2-methylimidazole with monoethanolamine. chemicalbook.com A specific documented synthesis involves heating 2-methylimidazole and ethanol (B145695) in a nitroethane solvent, followed by treatment and recrystallization to achieve the final product. chemicalbook.com

Table 1: Synthesis of 1-(2-Hydroxyethyl)-2-methylimidazole via N-Alkylation

| Precursor | Reagent | Solvent | Temperature | Yield | Reference |

| 2-Methylimidazole | Ethanol | Nitroethane | 75°C | 63% | chemicalbook.com |

Derivatization and Structural Modification of the Imidazole Core

Once this compound is synthesized, its imidazole core can be further modified to create new derivatives with different chemical properties. These transformations typically target the carbon atoms of the imidazole ring.

Functionalization at Ring Positions (e.g., C-5 Nitration)

A significant functionalization reaction for this compound is nitration, which introduces a nitro (NO₂) group onto the imidazole ring, typically at the C-5 position. This reaction yields 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, a widely recognized compound also known as metronidazole. researchgate.netnih.gov The nitration is generally carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich imidazole ring. This transformation is a key step in creating a range of nitroimidazole-based compounds. researchgate.net

Table 2: C-5 Nitration of this compound

| Starting Material | Reagents | Product | Common Name of Product | Reference |

| This compound | Nitric Acid, Sulfuric Acid | 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | Metronidazole | researchgate.netgoogle.com |

Synthesis of Aminated Derivatives (e.g., 5-amino-1-(2-hydroxyethyl)-2-methylimidazole)

Following the nitration of the imidazole core, the newly introduced nitro group can be chemically transformed. A common and important derivatization is the reduction of the C-5 nitro group to a primary amine (NH₂). This reaction converts 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole into 5-amino-1-(2-hydroxyethyl)-2-methylimidazole. nih.govnih.gov This aminated derivative is a significant reduction product of metronidazole. nih.gov The conversion of the nitro group to an amino group fundamentally alters the electronic properties of the imidazole ring and provides a new reactive site for further synthetic modifications, such as amidation or the formation of Schiff bases.

Table 3: Synthesis of 5-amino-1-(2-hydroxyethyl)-2-methylimidazole

| Starting Material | Transformation | Product | Reference |

| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | Reduction of Nitro Group | 5-amino-1-(2-hydroxyethyl)-2-methylimidazole | nih.govnih.gov |

Incorporation into Complex Molecular Architectures

The unique structural features of this compound, namely the hydroxyl group and the imidazole ring, make it a versatile building block for the construction of larger, functional molecules. Its ability to undergo further chemical modifications allows for its integration into sophisticated molecular architectures such as energetic ionic liquids and morpholino nucleic acid monomers.

Energetic Ionic Liquids:

The hydroxyl group in this compound serves as a key functional handle for its incorporation into energetic ionic liquids (EILs). EILs are a class of molten salts with low melting points that possess high energy densities, making them promising candidates for advanced propellants and explosives. The synthesis of such materials often involves the quaternization and nitration of an imidazole derivative.

For instance, a series of imidazolium-based EILs featuring a nitrooxyethyl or hydroxyethyl side chain have been synthesized. researchgate.net The process typically begins with the quaternization of an N-substituted imidazole, followed by nitration and metathesis reactions. researchgate.net While these studies often utilize N-methylimidazole as the starting material, the presence of the hydroxyethyl group in this compound provides a direct route for derivatization. This hydroxyl group can be further reacted, for example, through esterification with nitric acid to introduce the energetic nitrooxy group, a key component for enhancing the energetic properties of the resulting ionic liquid. The introduction of a nitrooxy group has been shown to generally lower the melting and decomposition temperatures while increasing the glass transition temperatures of the EILs. researchgate.net Furthermore, the energetic performance, including detonation velocity and pressure, can be significantly improved by the incorporation of such energetic functionalities. researchgate.net

A general pathway to synthesize these energetic materials involves reacting 1-(2-Hydroxyethyl)-2-methylimidazole with sulfuric acid to form a sulfonated intermediate. This intermediate is then nitrated using a mixture of oleum (B3057394) and fuming nitric acid. quickcompany.in This process, while effective, is highly exothermic and requires careful temperature control. quickcompany.in

Morpholino Nucleic Acid Monomers:

Morpholino nucleic acids (MNAs) are synthetic analogs of nucleic acids that have found significant applications in antisense therapy and molecular biology. nih.gov Their unique morpholine-based backbone imparts resistance to nuclease degradation. The synthesis of MNA monomers is a multi-step process that often involves the modification of ribonucleosides.

While the direct incorporation of this compound into morpholino nucleic acid monomers is not extensively documented in readily available literature, the fundamental chemistry of morpholino synthesis suggests potential pathways. The synthesis of morpholino monomers typically involves the periodate (B1199274) cleavage of a ribonucleoside to form a dialdehyde, followed by cyclization and reduction. google.com Imidazole derivatives can play a role in activating the phosphoramidate (B1195095) linkages during the solid-phase synthesis of morpholino oligomers. google.com Although specific examples using this compound are not detailed, its structural similarity to other imidazoles used in nucleic acid chemistry suggests its potential as a modifying agent or a precursor in the synthesis of novel MNA monomers. Further research is required to explore this potential application.

Mechanistic Investigations of Synthetic Pathways

Understanding the underlying mechanisms of the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. This involves studying the reaction kinetics and elucidating the step-by-step pathway of the transformation.

Reaction Kinetics and Pathway Elucidation

The synthesis of this compound is often achieved through the reaction of 2-methylimidazole with ethylene (B1197577) oxide. The reaction involves the nucleophilic attack of the nitrogen atom of the imidazole ring on the electrophilic carbon atom of the ethylene oxide ring, leading to ring-opening and the formation of the hydroxyethyl substituent at the N1 position of the imidazole.

Kinetic studies on the formation of the related compound 2-methylimidazole itself from glyoxal, acetaldehyde, and ammonia (B1221849) have been conducted using in-situ NMR spectroscopy. prepchem.com These studies have determined key kinetic parameters such as the rate constant, initial product formation rate, and reaction order. prepchem.com While this provides a framework for understanding imidazole ring formation, specific kinetic data for the N-alkylation of 2-methylimidazole with ethylene oxide is less reported.

The synthesis of the nitro-derivative, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, from 2-methyl-4(5)-nitroimidazole and ethylene oxide in the presence of formic acid provides some mechanistic insights. google.comgoogle.com The reaction proceeds by introducing ethylene oxide into a solution of the nitroimidazole in formic acid. google.com The formic acid likely acts as a catalyst, protonating the oxygen atom of ethylene oxide, which enhances its electrophilicity and facilitates the nucleophilic attack by the imidazole nitrogen. The reaction is typically carried out at temperatures between 30 and 50 °C. lookchem.com

The reaction pathway can be described as a consecutive process. In the synthesis of 2-methylimidazole via hydrogenation of 2-imidazolecarboxaldehyde, 1H-imidazole-2-methanol is formed as an intermediate. rsc.org This suggests that in the reaction of 2-methylimidazole with ethylene oxide, the initial product is the target molecule, this compound.

Role of Catalysts and Solvents in Synthetic Efficiency

The choice of catalysts and solvents plays a pivotal role in the efficiency and selectivity of the synthesis of this compound.

Catalysts:

While the reaction between 2-methylimidazole and ethylene oxide can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst can significantly improve the reaction rate and allow for milder conditions. Acidic catalysts, such as formic acid, are often employed. google.comgoogle.com The acidic environment protonates the ethylene oxide, making it more susceptible to nucleophilic attack. A mixture of formic acid and sulfuric acid has also been used as a solvent and catalyst system, reportedly improving the conversion rate and yield. google.com

In related syntheses, various catalysts have been explored. For the hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole, a range of metal-doped Al-Ti mixed oxide catalysts were screened, with 2% Pd/ATMOCP showing the highest activity. rsc.org For the synthesis of N-substituted pyrroles, the ionic liquid [HMIM]HSO4 was found to be an efficient catalyst. researchgate.net These examples highlight the potential for exploring a variety of catalytic systems to enhance the synthesis of this compound.

Solvents:

The solvent can influence the reaction rate, selectivity, and ease of product isolation. In the synthesis of this compound, various solvents have been utilized. A patent describes a method using nitroethane in the presence of ethanol, achieving a yield of 63%. quickcompany.in Dimethylformamide (DMF) is another solvent mentioned for this reaction. prepchem.com

Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the structural framework of 1-Hydroxyethyl-2-methylimidazole by analyzing the vibrations of its molecular bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds. The FT-IR spectrum of this compound is characterized by distinct bands corresponding to the hydroxyl group (O-H), the aliphatic C-H bonds of the ethyl and methyl groups, and the various stretching and bending modes of the imidazole (B134444) ring.

The presence of a broad absorption band in the region of 3100-3500 cm⁻¹ is a key indicator of the O-H stretching vibration of the hydroxyethyl (B10761427) group, with its broadness suggesting intermolecular hydrogen bonding. Aliphatic C-H stretching vibrations from the ethyl and methyl groups are expected to appear in the 2850-3000 cm⁻¹ range. The imidazole ring itself contributes a complex series of bands; C-H stretching of the heteroatomic ring typically appears around 3138 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the ring are found in the 1500-1650 cm⁻¹ region. The introduction of a 2-methylimidazole (B133640) substituent can influence the vibrational bands located in the 500-1500 cm⁻¹ region, which are ascribed to various stretching and bending modes of the dimethyl imidazole ring. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3100 - 3500 (broad) |

| C-H Stretch (aromatic) | Imidazole Ring | ~3138 |

| C-H Stretch (aliphatic) | Ethyl & Methyl Groups | 2850 - 3000 |

| C=N / C=C Stretch | Imidazole Ring | 1500 - 1650 |

| C-O Stretch | Primary Alcohol | 1050 - 1150 |

This table is generated based on typical infrared absorption frequencies for the specified functional groups.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, detecting vibrational modes based on changes in the polarizability of molecular bonds. For this compound, Raman analysis is particularly useful for studying the skeletal vibrations of the imidazole ring. The technique has been effectively used to study related molecules like N-methylimidazole. doi.org

In the Raman spectrum of this compound, the symmetric stretching vibrations of the imidazole ring are expected to produce strong signals. The C-S stretching vibration in related thiol-imidazole compounds appears as an intense mode, indicating a near-vertical orientation on a surface, which suggests that ring orientation studies are possible. mdpi.com The N-H tautomerism, a key feature of imidazoles, can be investigated as different tautomers (protonation at N1 vs. N3) would present distinct Raman signatures. mdpi.com For instance, in related imidazole compounds, a band at 1497 cm⁻¹ is assigned to ν(N1–C2) + β(C2H) motion, which is sensitive to metal coordination at the nitrogen lone pair. mdpi.com Surface-enhanced Raman spectroscopy (SERS) can be employed to significantly boost the signal intensity, allowing for the study of the molecule at low concentrations or its interaction with surfaces. nih.gov

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Ring Breathing Mode | Imidazole Ring | 1200 - 1300 |

| C-H Bend (aliphatic) | Ethyl & Methyl Groups | 1440 - 1470 |

| C=N / C=C Stretch | Imidazole Ring | 1500 - 1650 |

| C-H Stretch (aromatic) | Imidazole Ring | 3000 - 3150 |

This table is generated based on typical Raman shifts for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR and ¹³C NMR Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectra provide a map of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons on the hydroxyethyl group are expected to appear as two triplets: one for the methylene (B1212753) group attached to the nitrogen (N-CH₂) and another for the methylene group attached to the oxygen (O-CH₂), due to coupling with each other. The methyl protons (C-CH₃) will appear as a singlet. The two protons on the imidazole ring will each produce a distinct signal, likely as doublets, in the aromatic region of the spectrum.

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will differentiate the methyl carbon, the two methylene carbons of the ethyl group, and the three carbons of the imidazole ring (including the C2 carbon bearing the methyl group). The chemical shifts in related imidazolium (B1220033) compounds have been well-documented, providing a strong basis for assignment. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| CH ₃-C2 | Singlet | ~2.3 |

| N-CH ₂-CH₂OH | Triplet | ~4.0 |

| N-CH₂-CH ₂OH | Triplet | ~3.7 |

| Ring H 4/H5 | Doublet | ~6.8 - 7.0 |

| Ring H 5/H4 | Doublet | ~6.8 - 7.0 |

This table is generated based on standard chemical shift values and data from similar imidazole structures.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-C2 | ~12 |

| N-C H₂-CH₂OH | ~50 |

| N-CH₂-C H₂OH | ~60 |

| C 4 / C5 | ~120 / ~127 |

| C 5 / C4 | ~127 / ~120 |

| C 2 | ~145 |

This table is generated based on standard chemical shift values and data from similar imidazole structures.

Advanced NMR Techniques for Mechanistic Studies

While ¹H and ¹³C NMR provide the basic structure, advanced 2D NMR techniques are essential for unambiguous signal assignment and for studying dynamic processes or intermolecular interactions. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the two methylene protons of the hydroxyethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is invaluable for definitively assigning each proton signal to its corresponding carbon atom, for example, linking the methyl proton singlet to the methyl carbon signal. st-andrews.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the spatial proximity of atoms and is particularly useful for studying the orientation of the molecule during interactions or for determining stereochemistry in more complex derivatives. ipb.pt

These advanced methods provide a complete and unambiguous picture of the molecular structure and can be applied to study how this compound interacts with other molecules or surfaces. ipb.ptst-andrews.ac.uk

Mass Spectrometry Approaches

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular formula of this compound is C₆H₁₀N₂O, giving it a molecular weight of approximately 126.16 g/mol . scbt.comchemicalbook.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 126. The fragmentation pattern provides structural information. Common fragmentation pathways for this compound would likely involve:

Loss of the hydroxyl radical (•OH), resulting in a fragment at m/z 109.

Cleavage of the C-C bond in the ethyl group, leading to the loss of a CH₂OH radical, giving a major fragment ion.

Loss of the entire hydroxyethyl group (•CH₂CH₂OH), resulting in a fragment corresponding to the 2-methylimidazolium cation at m/z 81.

Fragmentation of the imidazole ring itself.

Techniques like high-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the unambiguous confirmation of the elemental formula C₆H₁₀N₂O. st-andrews.ac.uk

Table 5: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 126 | [C₆H₁₀N₂O]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 95 | [M - CH₂OH]⁺ |

This table is generated based on standard fragmentation patterns for the specified functional groups.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, one can deduce the precise arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD) provides unambiguous proof of a molecule's chemical structure, including bond lengths, bond angles, and stereochemistry in the solid state. For imidazole derivatives, SCXRD is crucial for understanding intermolecular interactions, such as hydrogen bonding, and coordination geometry when complexed with metal ions.

Studies on metal complexes incorporating the related 2-methylimidazole ligand have revealed detailed structural information. For example, the analysis of zinc(II) halide complexes with 2-methylimidazole showed a distorted tetrahedral coordination geometry around the zinc center. nih.gov In other work, SCXRD was used to identify and characterize geometric isomers (cis and trans) of copper(II) acrylate (B77674) complexes with 2-ethylimidazole, a similar ligand. nih.gov The analysis revealed an elongated octahedral geometry for the trans isomer and a distorted octahedral environment for the cis isomer. nih.gov This level of detail is critical for understanding the structure-property relationships of coordination compounds. For this compound, SCXRD would be the definitive method to confirm its three-dimensional structure and map the hydrogen-bonding networks involving the hydroxyl group and the imidazole nitrogen atoms.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Cu–N (Å) | 2.016 | N–Cu–O (°) | 88.5 |

| Cu–O (Å) | 1.986 | O–Cu–O (°) | 89.9 |

| Cu–O (Å) | 2.487 | N-Cu-N (°) | 180.0 |

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. marshall.edu Instead of a single crystal, a fine powder of the material is used, which produces a characteristic diffraction pattern or "fingerprint." This pattern can be compared to databases or simulated patterns to identify the compound and its polymorphs.

PXRD is widely used in the characterization of imidazole-based materials. For example, in the synthesis of zeolitic imidazolate frameworks (ZIFs) using 2-methylimidazole, PXRD is employed to confirm the formation of the desired crystalline phase (e.g., ZIF-8) and to detect the presence of any crystalline impurities, such as zinc oxide. rsc.org Studies on 2-methylimidazole itself have used PXRD to characterize its crystalline nature, showing sharp, intense peaks indicative of a well-ordered structure. iomcworld.com The technique is invaluable for quality control in the synthesis of this compound, ensuring phase purity of the final product.

| Peak Position (2θ°) |

|---|

| 17.49 |

| 17.76 |

| 21.77 |

| 25.87 |

| 26.17 |

Thermal Analysis Methodologies

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are essential for determining the stability, phase behavior, and purity of materials.

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of a material. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. ulb.ac.be This allows for the precise determination of transition temperatures (like melting point, Tₘ) and the enthalpy (ΔH) associated with these transitions. nih.govulb.ac.be

For imidazole derivatives, DSC is used to determine their melting points and enthalpies of fusion. iaea.org A DSC thermogram for a pure, crystalline compound like this compound would show a sharp endothermic peak corresponding to its melting point. The position of the peak gives the melting temperature, while the area under the peak is directly proportional to the enthalpy of fusion. This data is critical for material characterization, purity assessment, and understanding the energetic stability of the crystalline lattice. Broader peaks or additional thermal events can indicate the presence of impurities or different polymorphic forms. nih.gov

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a critical technique for understanding the thermal stability and decomposition behavior of chemical compounds. While specific TGA data for this compound is not extensively detailed in the available literature, the decomposition pathways can be inferred by examining structurally related imidazole derivatives.

For instance, studies on 2-methylimidazole, the parent compound lacking the hydroxyethyl group, provide a foundational understanding. TGA of 2-methylimidazole shows that decomposition typically begins at temperatures around 140-170°C and is complete by approximately 235-250°C. usc.edu The thermal decomposition of metal-imidazole complexes often occurs in distinct stages, which may involve redox interactions and the oxidation of incomplete imidazole decomposition products. researchgate.net

The presence of the 1-hydroxyethyl group on the imidazole ring in this compound is expected to influence its thermal stability. Generally, alcohols can undergo dehydration at elevated temperatures. Therefore, one potential initial decomposition step for this compound could involve the loss of the hydroxyethyl group or a water molecule. The decomposition of other heterocyclic compounds, such as 1-(2-hydroxyethyl)pyrrolidine, has been studied under thermal stress, indicating that degradation pathways can be complex and are accelerated by factors like temperature and the presence of oxygen. nih.gov

Imidazolium-based ionic liquids, which share the core imidazole structure, typically decompose between 200°C and 350°C. researchgate.net Their decomposition mechanisms can involve the cleavage of the substituents from the imidazole ring. researchgate.net For this compound, it is plausible that the decomposition pathway involves the initial loss of the hydroxyethyl side chain, followed by the subsequent breakdown of the 2-methylimidazole ring at higher temperatures. The process is likely to yield a complex mixture of smaller volatile molecules.

A hypothetical TGA curve for this compound would likely show a multi-step weight loss, with the initial, lower-temperature event corresponding to the loss of the hydroxyethyl group and the higher-temperature event relating to the fragmentation of the core imidazole ring.

Table 1: Illustrative TGA Decomposition Stages for Imidazole Derivatives (Note: This table is a generalized representation based on data from related compounds like 2-methylimidazole and may not represent the exact values for this compound.)

| Temperature Range (°C) | Weight Loss (%) | Probable Decomposition Event |

| 150 - 250 | 45 - 55% | Loss of hydroxyethyl side-chain |

| 250 - 400 | 45 - 55% | Decomposition of the imidazole ring |

Advanced Solution-Phase Characterization

The behavior of this compound in solution is critical for many of its applications. Advanced characterization techniques, such as volumetric and compressibility studies, provide deep insights into the intermolecular interactions between the solute and solvent molecules.

Volumetric properties, particularly the apparent molar volume (Vφ), are highly sensitive to solute-solvent and solute-solute interactions. These properties are determined by precisely measuring the density of solutions at various concentrations and temperatures. researchgate.net For imidazolium-based ionic liquids, which are structurally analogous to this compound, studies have shown that the apparent molar volume typically increases with temperature. researchgate.net This trend suggests that at higher temperatures, increased thermal motion leads to an expansion of the solvent structure and a reduction in electrostriction.

The limiting apparent molar volume (Vφ⁰), obtained by extrapolating the apparent molar volume to infinite dilution, provides information about the solute-solvent interactions. frontiersin.org A positive and large Vφ⁰ value generally indicates strong solute-solvent interactions. The concentration dependence of the apparent molar volume can shed light on solute-solute interactions. researchgate.net In aqueous solutions of similar imidazolium compounds, these volumetric studies help in understanding hydrophilic and hydrophobic interactions. frontiersin.orgresearchgate.net The hydroxyethyl group in this compound would be expected to form hydrogen bonds with water, significantly influencing its volumetric properties.

Table 2: Representative Apparent Molar Volume (Vφ) of an Imidazolium-based Ionic Liquid in Aqueous Solution at 298.15 K (Note: This data is illustrative, based on findings for similar compounds, to demonstrate the concept.)

| Molality (mol·kg⁻¹) | Density (g·cm⁻³) | Apparent Molar Volume (Vφ) (cm³·mol⁻¹) |

| 0.02 | 1.0015 | 135.2 |

| 0.05 | 1.0048 | 135.8 |

| 0.10 | 1.0095 | 136.5 |

| 0.20 | 1.0188 | 137.4 |

| 0.30 | 1.0279 | 138.1 |

Compressibility studies, which involve measuring the speed of sound in solutions, provide further details about the nature of intermolecular interactions and the structural arrangement of molecules in the solution. researchgate.net From the speed of sound and density data, the apparent molar isentropic compressibility (Kφ,s) can be calculated. This parameter reflects the resistance of the solution to compression compared to the pure solvent.

For many ionic liquids and related compounds in aqueous solutions, the apparent molar isentropic compressibility values are often negative at lower concentrations and temperatures. frontiersin.org Negative values indicate that the water molecules in the hydration shell of the solute are more ordered and less compressible than the water molecules in the bulk solvent. This phenomenon is attributed to the strong electrostatic interactions (electrostriction) between the solute and surrounding water molecules. frontiersin.org The presence of the polar hydroxyl group and the imidazole nitrogen atoms in this compound would likely lead to a significant ordering of water molecules, resulting in negative compressibility values.

The limiting apparent molar isentropic compressibility (Kφ,s⁰), determined by extrapolation to infinite dilution, quantifies the compressibility of the solvated solute. frontiersin.org Changes in this value with temperature can provide insights into structural transitions and the strengthening or weakening of solute-solvent interactions.

Table 3: Representative Apparent Molar Isentropic Compressibility (Kφ,s) of an Imidazolium-based Ionic Liquid in Aqueous Solution at 298.15 K (Note: This data is illustrative, based on findings for similar compounds, to demonstrate the concept.)

| Molality (mol·kg⁻¹) | Speed of Sound (m·s⁻¹) | Apparent Molar Isentropic Compressibility (Kφ,s) x 10⁻⁴ (cm³·mol⁻¹·bar⁻¹) |

| 0.02 | 1498.5 | -85.2 |

| 0.05 | 1501.2 | -84.5 |

| 0.10 | 1505.8 | -83.7 |

| 0.20 | 1514.9 | -82.1 |

| 0.30 | 1523.8 | -80.9 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been a primary method for studying the electronic structure and properties of 1-hydroxyethyl-2-methylimidazole derivatives. These studies have elucidated key aspects of its molecular and intermolecular behavior.

Computational studies, primarily through a combination of molecular dynamics (MD) simulations and ab initio calculations, have been employed to investigate the structural properties of ionic liquids containing the 1-(2-hydroxyethyl)-3-methylimidazolium ([C2OHmim]+) cation. nih.gov These studies have explored the influence of the hydroxyl functional group on the thermodynamic and structural characteristics of these ionic liquids when paired with various anions such as [Cl]⁻, [NO₃]⁻, [BF₄]⁻, [PF₆]⁻, [TfO]⁻, and [Tf₂N]⁻. nih.gov

While comprehensive DFT studies on the neutral this compound molecule are less common in the literature, computational investigations of the related compound, 2-methylimidazole (B133640), have been performed. For instance, the structure of 2-methylimidazole has been optimized using the B3LYP/6-31G(d,p) level of theory, and the computed bond distances and angles show reasonable agreement with experimental data. researchgate.net Such studies on precursor molecules provide a foundation for understanding the structural aspects of more complex derivatives like this compound.

DFT calculations have been instrumental in analyzing the intricate network of intermolecular interactions in ionic liquids based on the 1-(2-hydroxyethyl)-3-methylimidazolium ([C2OHmim]+) cation. A significant focus has been on the nature and strength of cation-anion interactions. researchgate.net

Studies have shown that in hydroxyl-functionalized imidazolium (B1220033) ionic liquids, the hydrogen bonding landscape is different from their non-functionalized counterparts. While in traditional imidazolium ionic liquids, hydrogen bonding primarily occurs between the anion and the C2-H proton of the imidazolium ring, the presence of the hydroxyl group in [C2OHmim]+ introduces a stronger hydrogen bond between the hydroxyl proton and the anion. researchgate.net The strength of this O-H···X hydrogen bond is highly dependent on the nature of the anion. researchgate.net

The interionic interaction energies of [C2OHmim]+ based ionic liquids have been computed using both MD simulations and ab initio methods. nih.gov These calculations revealed that the association between the cation and anion is strongest for smaller, more charge-dense anions like chloride ([Cl]⁻) and nitrate (B79036) ([NO₃]⁻), and weakest for bulkier anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻). nih.gov This trend is also reflected in the cohesive energy density results. nih.gov

Furthermore, DFT calculations have been used to understand the role of hydrogen bonding in the dissolution of materials like cellulose. It was found that the hydroxyl group of the [C2OHmim]+ cation can form strong hydrogen bonds with the hydroxyl groups of cellobiose, a repeating unit of cellulose. researchgate.net This interaction is believed to weaken the intermolecular hydrogen bonding network within the cellulose, thereby facilitating its dissolution. researchgate.net

Table 1: Calculated Interaction Energies for [C2OHmim]+ with Various Anions

| Anion | Interaction Energy (kJ/mol) |

|---|---|

| [Cl]⁻ | Strongest |

| [NO₃]⁻ | Strong |

| [BF₄]⁻ | Intermediate |

| [PF₆]⁻ | Intermediate |

| [TfO]⁻ | Weak |

| [Tf₂N]⁻ | Weakest |

Note: This table provides a qualitative trend based on the findings in the cited literature. nih.gov

Computational studies have also shed light on the behavior of this compound derivatives in solution. The solvation of the 1-(2-hydroxyethyl)-3-methylimidazolium ([C2OHmim]+) cation in water has been investigated using computational methods. researchgate.net These studies help in understanding the solute-solvent interactions and how they influence the properties of the solution.

For the related compound 2-methylimidazole, DFT calculations using the Solvation Model on Density (SMD) have been performed in various solvents, including water, dimethyl sulfoxide (B87167) (DMSO), n-octanol, and chloroform. researchgate.net These calculations showed that properties such as the solvation free energy, dipole moment, polarizability, and first-order hyperpolarizability of 2-methylimidazole increase as the polarity of the solvent increases. researchgate.net Conversely, the chemical hardness was found to increase with solvent polarity, while the softness decreased. researchgate.net These findings provide a general understanding of how the electronic properties of imidazole (B134444) derivatives can be tuned by the solvent environment.

Table 2: Solvent Effects on Calculated Properties of 2-Methylimidazole

| Property | Gas Phase | Chloroform | n-Octanol | DMSO | Water |

|---|---|---|---|---|---|

| Dipole Moment (Debye) | 3.65 | 4.95 | 5.06 | 5.71 | 5.80 |

| Polarizability (a.u.) | 60.13 | 62.48 | 62.59 | 63.30 | 63.42 |

| Hyperpolarizability (a.u.) | -24.16 | -26.96 | -27.14 | -29.21 | -29.62 |

Data extracted from a computational study on 2-methylimidazole. researchgate.net

Mechanistic DFT Studies of Chemical Reactions

While this compound and its derivatives are known to have catalytic applications, detailed mechanistic DFT studies on their specific reaction pathways are not extensively available in the reviewed scientific literature. Such studies are crucial for a fundamental understanding of their catalytic activity.

Currently, there is a lack of published research that specifically maps the reaction pathways and analyzes the transition states for chemical reactions catalyzed by or involving this compound using DFT methods. While the synthesis of this compound has been described, computational studies elucidating the mechanism of this synthesis are not readily found. chemicalbook.com

For related systems, DFT has been used to investigate reaction mechanisms. For example, the mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone (B1670677) via the urea (B33335) method has been studied, revealing the role of water as a catalyst in lowering activation barriers. Such studies demonstrate the potential of DFT to unravel complex reaction pathways.

Similarly, detailed energy profiles for the catalytic cycles involving this compound are not well-documented in the current body of scientific literature based on DFT calculations. Although the compound is known to be used in catalysis, the energetic landscapes of these catalytic processes have yet to be computationally mapped. Elucidating these energy profiles would provide valuable information on the efficiency and selectivity of these catalytic systems.

Molecular Dynamics Simulations and Statistical Modeling

Molecular dynamics (MD) simulations and statistical modeling have become indispensable tools for investigating the chemical and physical properties of this compound, often as a component of ionic liquids. These computational methods provide a molecular-level understanding of its structural characteristics, thermodynamic properties, and intermolecular interactions over time.

Detailed research findings from these simulations reveal significant insights into the behavior of this compound within ionic liquids. The simulated densities, for instance, have shown good agreement with experimental data, though they are often slightly overestimated by the models. nih.gov A key focus of these computational studies is the analysis of interionic interactions. The interaction energies between the [C₂OHmim]⁺ cation and various anions have been calculated using both MD simulations and ab initio methods. nih.gov These calculations have found that the strongest association between the cation and anion occurs with smaller, more charge-dense anions like chloride ([Cl]⁻), while the weakest interaction is observed with larger, more diffuse anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻). nih.gov

Structural details at the microscopic level are further clarified by calculating radial distribution functions (RDFs) and spatial distribution functions (SDFs). nih.gov These analyses show how the anions arrange themselves around the central [C₂OHmim]⁺ cation, revealing that the presence of the hydroxyl group leads to significant changes in the anion arrangement compared to conventional imidazolium-based ionic liquids. nih.gov Furthermore, microscopic structural analyses have indicated that strong cation-cation interactions are more prominent in hydroxyl-functionalized ionic liquids that contain bulkier anions. nih.gov In contrast, for ionic liquids with smaller anions like [Cl]⁻ and [NO₃]⁻, the interactions are predominantly between the cation and the anion. nih.gov

The computational efficiency of certain models, such as coarse-grained (CG) force fields, allows for simulations over extended timescales (hundreds of nanoseconds). rsc.org This is crucial for accurately resolving the dynamic properties of ionic liquids, including diffusion coefficients and viscosity. rsc.orgnih.gov Studies on similar imidazolium-based ionic liquids have systematically investigated transport coefficients, providing a molecular-level understanding that can guide the selection of cation-anion pairs for specific applications. nih.govnih.gov

Below are tables summarizing key thermodynamic and interaction energy data derived from molecular dynamics simulations of 1-(2-Hydroxyethyl)-3-methylimidazolium based ionic liquids.

Table 1: Simulated Thermodynamic Properties of [C₂OHmim]⁺ Based Ionic Liquids at 298.15 K Data derived from molecular dynamics simulations.

| Anion | Density (g/cm³) | Enthalpy of Vaporization (kJ/mol) | Cohesive Energy Density (kJ/cm³) | Hildebrand Solubility (J¹/²cm⁻³/²) |

| [Cl]⁻ | 1.166 | 179.31 | 1.58 | 89.92 |

| [NO₃]⁻ | 1.259 | 163.30 | 1.34 | 82.90 |

| [BF₄]⁻ | 1.321 | 154.21 | 1.16 | 77.30 |

| [PF₆]⁻ | 1.493 | 148.42 | 0.99 | 71.49 |

Table 2: Calculated Interaction Energies for [C₂OHmim]⁺ Ionic Liquid Dimers Data derived from ab initio calculations.

| Ion Pair | Total Interaction Energy (kJ/mol) |

| [C₂OHmim][Cl] | -434.78 |

| [C₂OHmim][NO₃] | -411.58 |

| [C₂OHmim][BF₄] | -381.16 |

| [C₂OHmim][PF₆] | -345.91 |

| [C₂OHmim][Tf₂N] | -326.24 |

Applications in Advanced Materials Science

Catalysis in Polymer Systems

The imidazole (B134444) moiety in 1-Hydroxyethyl-2-methylimidazole is a key feature, enabling its participation as a catalyst in various polymerization reactions. The nitrogen atoms in the imidazole ring can act as nucleophiles or bases, facilitating reactions essential for polymer formation.

Catalytic Roles in Polyurethane Synthesis

In the production of polyurethanes, particularly rigid and semi-rigid foams, this compound is employed as a heterocyclic tertiary amine catalyst. google.comgoogle.com Polyurethanes are formed through the reaction of a polyol with an isocyanate, and catalysts are crucial for achieving commercially viable reaction rates. bdmaee.net Tertiary amine catalysts are known to accelerate both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. researchgate.net

This compound is often used as part of a catalyst composition. For instance, it can be combined with other tertiary amines and organic acids to create a catalyst system for producing rigid polyurethane and isocyanurate-modified rigid polyurethane foams. google.com One of the advantages of using heterocyclic tertiary amines like this compound is their ability to inhibit the hydrolysis of polyester (B1180765) polyols, which enhances the storage stability of the raw material blend. google.com Furthermore, its use in combination with boric acid has been explored to create catalyst compositions for polyurethane foams where water is the blowing agent. google.com

The catalytic activity of such compounds is critical in balancing the polymerization and blowing reactions to control the final properties of the foam, such as cell structure, density, and mechanical strength. researchgate.net

Applications in Epoxy Resin Curing Mechanisms

Imidazole derivatives are widely recognized as effective curing agents and accelerators for epoxy resins. bohrium.comresearchgate.net Epoxy resins require a curing agent to transform from a liquid state into a hard, thermoset plastic through cross-linking. Amines are common curing agents, where the active hydrogen atoms on the amine react with the epoxy groups. threebond.co.jp

Imidazoles, including substituted variants like this compound, function as catalytic curing agents. The tertiary amine nitrogen atom in the imidazole ring initiates the anionic polymerization of the epoxy resin. This process typically offers advantages over other tertiary amines, such as a longer pot life (usable time), faster curing speeds at elevated temperatures, and higher heat resistance in the cured product. threebond.co.jpresearchgate.net

The presence of the hydroxyl group in this compound can further influence the curing process. It can participate in the reaction by opening the epoxide ring, thereby becoming chemically incorporated into the final polymer network. This can enhance properties like adhesion and mechanical strength. While much of the literature focuses on simpler imidazoles like 2-methylimidazole (B133640), the principles of catalytic curing apply to its derivatives. bohrium.comresearchgate.net The development of "latent" curing agents, which are inactive at room temperature but react quickly upon heating, is a key area of research to improve the storage stability of one-component epoxy systems. bohrium.comresearchgate.net

Promotion of Polymerization and Cross-linking Reactions

The catalytic functions of this compound in polyurethane and epoxy systems are prime examples of its role in promoting polymerization and cross-linking reactions. Cross-linking is the process of forming covalent bonds that link one polymer chain to another, resulting in a three-dimensional network structure. korambiotech.com This network structure is what gives thermosetting plastics like epoxies and polyurethanes their characteristic rigidity, thermal stability, and chemical resistance.

In polyurethane synthesis, the compound catalyzes the formation of urethane (B1682113) linkages, which constitutes the polymerization process. google.comresearchgate.net In epoxy systems, it initiates the ring-opening polymerization of epoxide groups, leading to a highly cross-linked network. threebond.co.jpresearchgate.net

The efficiency of a cross-linking agent or catalyst can significantly impact the final properties of the polymer. For instance, in hydrogels based on 2-hydroxyethyl methacrylate, the amount and type of cross-linker influence the swelling behavior, morphology, and thermal stability of the resulting material. researchgate.netnih.gov Although a different chemical system, this illustrates the principle that the cross-linking promoter is fundamental to the material's final characteristics. The dual functionality of this compound (catalytic imidazole ring and reactive hydroxyl group) allows it to not only promote but also participate in the cross-linking, potentially leading to polymers with tailored properties.

Ionic Liquid Design and Functionality

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C) and possess unique properties like low volatility, high thermal stability, and tunable solvent properties. nih.govnih.gov this compound is a valuable precursor for creating a specific class of these materials.

Design of Hydroxyl-Functionalized Imidazolium (B1220033) Ionic Liquids

This compound can be readily converted into hydroxyl-functionalized imidazolium ionic liquids. The synthesis typically involves the quaternization of the imidazole ring. For example, reacting this compound with a suitable alkylating agent, followed by anion exchange, yields an ionic liquid. A common derivative is the 1-(2-Hydroxyethyl)-3-methylimidazolium ([C2OHmim]+) cation. nih.gov

The introduction of a hydroxyl group onto the cation is a key design feature. alfa-chemistry.com This functionalization increases the polarity and surface tension of the ionic liquid and enables the formation of strong hydrogen bonds. nih.govalfa-chemistry.com These characteristics influence the physicochemical properties of the IL, such as its viscosity, density, and interactions with other substances.

Molecular dynamics simulations and ab initio calculations have been used to study the thermodynamic and structural properties of these ILs. nih.gov Studies on [C2OHmim]+ paired with various anions show that the nature of the anion significantly affects interionic interactions, with smaller anions like chloride ([Cl]-) leading to stronger associations compared to larger anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]-). nih.gov

Table 1: Investigated Anions Paired with the 1-(2-Hydroxyethyl)-3-methylimidazolium Cation and Observed Interaction Strength This interactive table summarizes anions used in studies with the [C2OHmim]+ cation and the relative strength of the resulting ion pair interactions.

| Anion | Chemical Formula | Abbreviation | Relative Interaction Strength |

| Chloride | Cl⁻ | [Cl]⁻ | Strongest |

| Nitrate (B79036) | NO₃⁻ | [NO₃]⁻ | Strong |

| Tetrafluoroborate | BF₄⁻ | [BF₄]⁻ | Intermediate |

| Hexafluorophosphate | PF₆⁻ | [PF₆]⁻ | Intermediate |

| Trifluoromethanesulfonate | CF₃SO₃⁻ | [TfO]⁻ | Weak |

| Bis(trifluoromethylsulfonyl)imide | (CF₃SO₂)₂N⁻ | [Tf₂N]⁻ | Weakest |

| Source: Journal of Physical Chemistry B, 2014. nih.gov |

Impact on Carbon Dioxide (CO2) Absorption and Gas Capture Technologies

Ionic liquids are considered promising alternative solvents for carbon dioxide (CO₂) capture due to their low volatility and high thermal stability, which can reduce the energy costs associated with solvent regeneration in traditional amine-based scrubbing processes. nih.govnih.govyoutube.com The tunability of their structure allows for the design of ILs with enhanced CO₂ solubility.

The functionalization of imidazolium ILs with hydroxyl groups, as seen in those derived from this compound, has been investigated for its effect on CO₂ capture. The presence of the hydroxyl group can potentially increase CO₂ solubility through specific interactions, such as hydrogen bonding. nih.gov

Table 2: Research Findings on CO₂ Solubility in 1-(2-hydroxyethyl)-3-methylimidazolium-Based Ionic Liquids This interactive table presents findings on the factors influencing CO₂ solubility in hydroxyl-functionalized ionic liquids.

| Ionic Liquid Cation | Anion | Key Finding |

| 1-(2-hydroxyethyl)-3-methylimidazolium | [BF₄]⁻, [PF₆]⁻, [TfO]⁻, [Tf₂N]⁻ | CO₂ solubility was found to be greater than in corresponding [EMIM]⁺-based ILs with the same anions. nih.gov |

| 1-(2-hydroxyethyl)-3-methylimidazolium | [BF₄]⁻, [PF₆]⁻, [TfO]⁻, [Tf₂N]⁻ | The solubility order for CO₂ follows [Tf₂N]⁻ > [TfO]⁻ > [PF₆]⁻ > [BF₄]⁻ at temperatures between 303.15 and 353.15 K. nih.gov |

| Hydroxylated Imidazolium ILs | Chloride ([Cl]⁻) | The chloride anion in hydroxylated ILs was reported to increase thermal properties and CO₂ absorption capacities. nih.gov |

| Source: Molecules, 2015 nih.gov; Molecules, 2023 nih.gov |

Development of Specialty Polymers and Functional Materials

The unique chemical structure of this compound makes it a valuable monomer for the synthesis of specialty polymers and functional materials with tailored properties.

Incorporation into Polyimide (PI)-Ionenes

Polyimide (PI)-ionenes are a class of high-performance polymers that combine the excellent thermal and mechanical properties of polyimides with the ionic conductivity and processability of ionenes. Ionenes are polymers containing ionic groups in the polymer backbone. The incorporation of this compound into PI-ionene structures can be achieved by leveraging the reactivity of its imidazole ring and hydroxyl group.

The synthesis of poly(amide-imide) (PAI) ionenes has been demonstrated through the Menshutkin reaction between bis-imidazole monomers and diamide (B1670390) dichloride linkers. stanford.edu This process results in polymers with precisely sequenced functional and ionic elements along the backbone. stanford.edu While the direct use of this compound is not explicitly detailed in the cited study, the synthetic methodology provides a clear pathway for its incorporation. For instance, the hydroxyl group of this compound could be functionalized to create a bis-imidazole monomer, which could then be polymerized with a suitable dihalide comonomer to form a PI-ionene.

The presence of the imidazolium groups in the polymer backbone imparts ionic character, which can be further tuned by anion exchange. These materials are often water-soluble as halide salts, and their properties can be modified by exchanging the halide with other anions like bistriflimide ([Tf₂N]⁻). stanford.edu The thermal properties and morphology of these ionenes are highly dependent on the polymer composition and the nature of the incorporated ionic liquid functionalities. stanford.edu

Contribution to Covalently Adapted Networks (CANs)

Covalently adapted networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing them to be reprocessed, repaired, and recycled, similar to thermoplastics, while retaining the robust mechanical properties of thermosets. The hydroxyl group of this compound makes it a potential candidate for incorporation into CANs through various dynamic covalent chemistries.

Dynamic covalent bonds are reversible chemical bonds that can break and reform under specific stimuli, such as heat or light. nih.gov Common dynamic covalent chemistries suitable for creating adaptable hydrogels and networks include Schiff base (imine) formation, boronic ester exchange, and transesterification. researchgate.net The hydroxyl group of this compound could participate in transesterification reactions or be used to form other dynamic linkages, such as boronic esters, with appropriate crosslinking agents.

For example, hydrogels with dynamic covalent crosslinks have been developed using the reaction between hydrazide-modified hyaluronic acid and benzaldehyde-terminated polymers, forming dynamic hydrazone bonds. Similarly, the hydroxyl group of this compound could be reacted with a di-isocyanate to form urethane linkages, and if a catalyst is present, these urethane bonds can exhibit dynamic behavior, contributing to the formation of a CAN. The design of CANs focuses on controlling the thermodynamics and kinetics of the dynamic bonds to tailor the material's properties, such as its ability to self-heal or change shape. ethz.ch

Use in Energetic Materials Research

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. Research in this field is focused on developing new materials with high energy density, good thermal stability, and low sensitivity. While this compound itself is not a primary energetic material, its derivatives, particularly energetic ionic liquids (EILs), are of interest.

The performance of an energetic material is often related to its heat of formation. Computational studies on imidazolium-based cations have shown that the introduction of a hydroxyl (-OH) group does not significantly increase the heat of formation, unlike groups such as cyano (-CN) or azido (B1232118) (-N₃). dtic.mil This suggests that while the hydroxyethyl (B10761427) group may not directly enhance the energetic performance, it can serve as a handle for introducing other more energetic functionalities.

Furthermore, imidazole-based ligands are known to form energetic metal complexes. The high-energy C-N and N=N bonds within the imidazole ring can contribute to a high decomposition enthalpy. Therefore, this compound could be used as a ligand to synthesize energetic coordination compounds. The development of new energetic materials also focuses on achieving a high density and a favorable oxygen balance, which are critical for detonation performance.

Coordination Chemistry and Ligand Design

1-Hydroxyethyl-2-methylimidazole as a Ligand

This compound is a versatile ligand that can coordinate to transition metal ions primarily through the lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole (B134444) ring. The presence of the hydroxyethyl (B10761427) group introduces an additional potential coordination site through the oxygen atom, allowing for chelation, although coordination is more commonly observed through the imidazole nitrogen. The 2-methyl group provides steric hindrance that can influence the coordination geometry and the stability of the resulting metal complexes.

The complexation of this compound with transition metals is exemplified by its interaction with Zinc(II), a biologically significant metal ion found in the active sites of numerous enzymes. While specific studies detailing the synthesis of Zinc(II) complexes with this compound are not extensively documented in the reviewed literature, the behavior of the closely related ligand, 2-methylimidazole (B133640), provides significant insights.

In the formation of Zinc(II) complexes with 2-methylimidazole, the ligand coordinates to the metal center through the imidazole nitrogen atom. nih.gov The reaction typically involves mixing a Zinc(II) salt (e.g., Zinc chloride, Zinc bromide, or Zinc iodide) with the imidazole derivative in a suitable solvent. nih.gov The resulting complexes often exhibit a tetrahedral coordination geometry around the Zinc(II) ion, with two positions occupied by the imidazole ligands and the other two by the halide anions. nih.gov

Table 1: Examples of Zinc(II) Halide Complexes with 2-Methylimidazole

| Complex | Formula | Coordination Geometry |

|---|---|---|

| Dichlorobis(2-methylimidazole)zinc(II) | [ZnCl₂(C₄H₆N₂)] | Tetrahedral |

| Dibromobis(2-methylimidazole)zinc(II) | [ZnBr₂(C₄H₆N₂)] | Tetrahedral |

This table is based on data for 2-methylimidazole complexes and serves as a model for the expected coordination with this compound.

It is anticipated that this compound would form similar tetrahedral complexes with Zinc(II) halides. The hydroxyethyl group may or may not be involved in coordination, depending on the reaction conditions and the presence of other competing ligands.

The structural characterization of metal-ligand complexes is crucial for understanding their chemical properties and potential applications. X-ray crystallography is the definitive method for determining the three-dimensional structure of these complexes in the solid state. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also vital in elucidating the coordination environment.

For the Zinc(II) complexes of 2-methylimidazole, single-crystal X-ray diffraction has confirmed a distorted tetrahedral geometry. nih.gov The Zn-N bond lengths and the bond angles within the coordination sphere are characteristic of such a geometry. nih.gov

Table 2: Selected Crystallographic Data for [ZnCl₂(2-MeIm)₂]

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.934(3) |

| b (Å) | 8.918(2) |

| c (Å) | 10.158(2) |

| Zn-N bond length (Å) | ~2.0 |

Note: This data is for the 2-methylimidazole complex and is presented as a reference. Specific data for the this compound complex is not available in the reviewed literature.

In the IR spectra of such complexes, the stretching vibrations of the imidazole ring are expected to shift upon coordination to the metal ion. Similarly, in the ¹H NMR spectra, the chemical shifts of the protons on the imidazole ring would be altered upon complexation, providing evidence of the ligand-metal interaction.

Biomimetic Applications

The structural and electronic similarities between the imidazole side chain of histidine and substituted imidazoles like this compound make them excellent candidates for the development of biomimetic models. These models aim to replicate the structure and function of the active sites of metalloproteins.

Histidine residues are frequently found in the coordination sphere of metal ions in metalloproteins, where they play critical roles in catalysis, electron transfer, and structural stabilization. By using this compound as a ligand, it is possible to create synthetic analogues that mimic the coordination environment of the metal center in these proteins.

For instance, many zinc-containing enzymes feature a catalytic zinc ion coordinated to one or more histidine residues. The study of Zinc(II) complexes with this compound can provide valuable insights into the ligand-metal interactions, the influence of the local environment on the metal ion's reactivity, and the mechanism of action of these enzymes. While direct studies employing this compound for this purpose are not prominent in the surveyed literature, the foundational knowledge from related imidazole complexes strongly supports its potential in this area of research.

The development of small-molecule catalysts that mimic the function of enzymes is a major goal in bioinorganic chemistry. Phosphoesterases are a class of enzymes that catalyze the hydrolysis of phosphate (B84403) esters, a reaction of immense biological importance. Many of these enzymes contain one or more metal ions in their active site, often coordinated to histidine residues.

Complexes of this compound with divalent metal ions, such as Zinc(II), could potentially serve as functional mimics of phosphoesterases. The metal ion in such a complex can act as a Lewis acid to activate the phosphate ester substrate, while the imidazole ligand can modulate the reactivity of the metal center. The hydroxyethyl group could also potentially participate in the catalytic cycle, for example, through hydrogen bonding interactions.

Although specific research on phosphoesterase mimics based on this compound is not detailed in the available literature, the principles of biomimetic catalyst design suggest that such complexes would be promising candidates for investigation. Studies with other substituted imidazole ligands have shown that metal complexes can indeed catalyze the hydrolysis of phosphate esters, lending credence to the potential of this compound in this application.

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Routes and Green Chemistry Principles

The chemical industry is increasingly focusing on environmentally benign processes, and the synthesis of 1-Hydroxyethyl-2-methylimidazole is a key area for applying green chemistry principles. Traditional synthesis methods often involve high temperatures and the use of organic solvents like nitroethane. rsc.orgchemicalbook.com Future research is geared towards developing cleaner, more efficient, and economically viable synthetic pathways.

One promising approach is the adoption of flow chemistry . Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields in shorter reaction times. acs.orgacs.orgnih.govchemanager-online.com The synthesis of N-alkyl imidazoles has been successfully demonstrated in a continuous flow system using a zeolite catalyst at high temperatures and pressures, achieving high yields and selectivity with significantly reduced residence times. researchgate.net Applying similar continuous flow methodologies to the synthesis of this compound could lead to a more sustainable industrial production process. chemanager-online.comresearchgate.net

Biocatalysis represents another key avenue for the green synthesis of imidazole (B134444) derivatives. Enzymes, such as lipases, can catalyze reactions under mild conditions with high selectivity, reducing the need for harsh reagents and toxic metal catalysts. rsc.orgnih.gov Research into identifying or engineering enzymes that can facilitate the hydroxyethylation of 2-methylimidazole (B133640) could lead to a highly sustainable and atom-economical synthetic route. nih.govacs.orgnih.gov The development of such biocatalytic processes aligns with the growing demand for bio-based chemicals and greener manufacturing. nih.gov

Furthermore, the principle of atom economy is a central focus in designing sustainable syntheses. primescholars.comrsc.orgrsc.org Future synthetic strategies will likely focus on addition reactions that incorporate all atoms from the reactants into the final product, thereby minimizing waste. Research into solvent-free reaction conditions or the use of greener, renewable solvents is also a critical area of investigation. rsc.orgresearchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives

| Methodology | Advantages | Challenges for this compound | Key Research Focus |

| Traditional Batch Synthesis | Established procedures | Use of hazardous solvents, high energy consumption, potential for waste generation. rsc.orgchemicalbook.com | Process optimization to reduce environmental impact. |

| Continuous Flow Chemistry | Enhanced safety, efficiency, and scalability; reduced waste. acs.orgchemanager-online.com | Adaptation of existing flow chemistry setups for the specific reactants and conditions required. | Development of optimized catalyst and reactor systems for continuous production. acs.orgresearchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts. rsc.orgnih.gov | Identification or engineering of suitable enzymes with high activity and stability for this specific transformation. | Screening for novel enzymes and genetic engineering to improve catalytic efficiency. acs.orgnih.gov |

| Solvent-Free Synthesis | Reduced environmental impact, simplified purification. rsc.orgresearchgate.net | Ensuring sufficient reactivity and selectivity without a solvent. | Exploration of solid-state reactions or use of one of the reactants as the solvent. |

Exploration of Novel Functionalization Strategies for Enhanced Properties

The inherent functionalities of this compound, the hydroxyl group and the imidazole ring, provide a versatile platform for chemical modification to create derivatives with tailored properties.

The hydroxyl group can be readily modified through reactions such as esterification, etherification, or conversion to other functional groups. For instance, converting the hydroxyl group to a polymerizable moiety, like an acrylate (B77674) or methacrylate, would allow for the synthesis of novel imidazole-based monomers. researchgate.netnih.gov These monomers can then be incorporated into polymers to impart specific properties, such as improved thermal stability or catalytic activity. researchgate.netrsc.org

The imidazole ring itself can be further functionalized. Alkylation or quaternization of the N-3 position can be used to synthesize a variety of imidazolium (B1220033) salts, which are a class of ionic liquids with applications in catalysis and as electrolytes. The 2-methyl group also offers a site for potential modification, although this is generally less reactive. Studies on related imidazole compounds have shown that substitution on the imidazole ring can significantly influence the biological activity, for example, enhancing antimicrobial or antifungal properties.

Future research will likely focus on developing a library of functionalized this compound derivatives and systematically studying how these modifications affect their physicochemical and biological properties. This could lead to the development of new materials for a wide range of applications, from advanced polymers to novel therapeutic agents.

Advanced Computational Modeling for Predictive Material Design

The use of advanced computational modeling techniques is becoming an indispensable tool in modern materials science, offering the potential to accelerate the design and discovery of new materials with desired properties. researchgate.netarxiv.orgbohrium.comresearchgate.net For this compound and its derivatives, computational approaches can provide valuable insights at the molecular level.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in various environments, such as in polymer matrices or as a component of ionic liquids. nih.govresearchgate.netyoutube.comrsc.org These simulations can predict structural properties, interaction energies, and dynamic behavior, which are crucial for understanding how the incorporation of this compound will affect the bulk properties of a material. nih.govresearchgate.net For example, MD simulations have been used to investigate the structural and thermodynamic properties of hydroxyl-functionalized imidazolium ionic liquids, providing insights into cation-anion and cation-cation interactions. nih.gov

Density Functional Theory (DFT) calculations can be used to investigate the electronic properties of this compound and its functionalized derivatives. These calculations can help in understanding the reactivity of the molecule and in predicting how different functional groups will influence its electronic structure and, consequently, its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activities or physical properties. nih.govrsc.org Such models can be used to predict the properties of new, unsynthesized compounds, thereby guiding synthetic efforts towards molecules with optimized performance for specific applications. researchgate.netarxiv.orgbohrium.comresearchgate.net The development of robust predictive models will be crucial for the in silico design of novel materials based on this versatile imidazole compound. nih.gov

Table 2: Computational Modeling Techniques and Their Applications

| Computational Technique | Information Provided | Application in Material Design |

| Molecular Dynamics (MD) | Atomic-level motion, intermolecular interactions, structural organization. researchgate.netyoutube.com | Predicting the compatibility and performance of the compound in polymer blends, ionic liquids, and other complex systems. nih.govresearchgate.net |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. | Understanding reaction mechanisms, designing catalysts, and predicting the electronic properties of new derivatives. |

| QSAR/QSPR | Correlation between molecular structure and biological activity/physical properties. nih.govrsc.org | Guiding the design of new derivatives with enhanced properties, such as antimicrobial activity or specific material characteristics. researchgate.netarxiv.orgbohrium.comresearchgate.net |